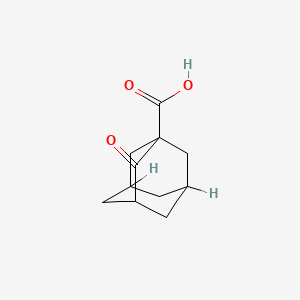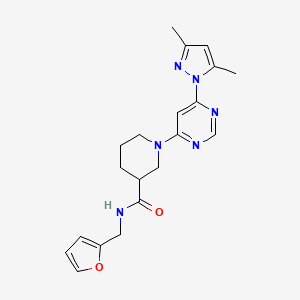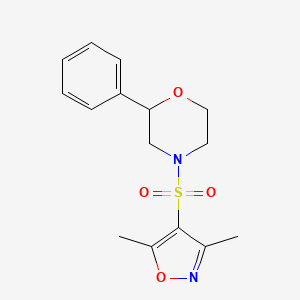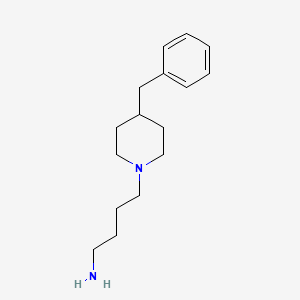
6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one, also known as DCP, is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Studies
6,8-Dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one and its derivatives are of interest in chemical research due to their unique structural properties and potential applications. Studies on the esterification of related compounds have led to the formation of various derivatives with distinct structural features, showcasing the versatility of chromen-2-one derivatives in synthetic chemistry (Sun, Wang, & Xia, 2008).
Antimicrobial and Biological Activities
Chromen-2-one derivatives, similar to 6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one, have been evaluated for their biological activities. For instance, new chromeno[4,3‐b]pyrazolo[4,3‐e]pyridines derivatives synthesized from chromenopyridine derivatives demonstrated antimicrobial properties, highlighting the potential of chromen-2-one derivatives in developing new antimicrobial agents (El-Essawy & El-Etrawy, 2014).
Photophysical Properties
The photophysical properties of chromene derivatives have been extensively studied due to their potential applications in photodynamic therapy and as chemosensors. Oxidations of chromene-annulated chlorins, for example, have generated compounds with functionalities susceptible to nucleophilic attack, suggesting their use as chemosensors and in understanding the chemistry of chlorins (Hewage, Zeller, & Brückner, 2017).
Catalysis and Synthesis of Heterocycles
Chromen-2-one derivatives have also been employed as catalysts in the synthesis of heterocyclic compounds. For instance, a salicyldimine-based Schiff's complex of copper(II) derived from chromen-2-one facilitated the efficient synthesis of nitrogen and oxygen-containing heterocycles, demonstrating the utility of chromen-2-one derivatives in catalytic applications (Gupta et al., 2015).
Photochromic and Redox Properties
The synthesis and characterization of 2H-pyrano[3,2-c]coumarin derivatives, related to chromen-2-one compounds, revealed their photochromic and redox properties. These properties are crucial for applications in molecular switches and optical storage devices, showcasing the potential of chromen-2-one derivatives in advanced material science (Huang et al., 2007).
properties
IUPAC Name |
6,8-dichloro-3-(2,6-dimethylpiperidine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-9-4-3-5-10(2)20(9)16(21)13-7-11-6-12(18)8-14(19)15(11)23-17(13)22/h6-10H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHWTOURIJINNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]benzoic acid](/img/structure/B2368999.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2369003.png)
![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)
![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2369009.png)



![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2369014.png)
![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)
